![molecular formula C27H26N2O4S2 B13754159 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium CAS No. 63148-84-5](/img/structure/B13754159.png)
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium is a complex organic compound with the molecular formula C27H26N2O4S2 and a molecular weight of 506.6 g/mol. This compound is known for its unique structural features, which include a naphthothiazolium core, a butadienyl chain, and an acetylanilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthothiazolium core: This step involves the cyclization of appropriate precursors under specific conditions to form the naphthothiazolium ring.
Attachment of the butadienyl chain: The butadienyl chain is introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Introduction of the acetylanilino group: The acetylanilino group is added via nucleophilic substitution reactions, typically using acetyl chloride and aniline derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium can be compared with other similar compounds, such as:
2-[4-(Anilinomethyl)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium: This compound has a similar structure but with an anilinomethyl group instead of an acetylanilino group.
2-[4-(Methylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium: This compound features a methylanilino group, which may result in different chemical and biological properties.
The uniqueness of 2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63148-84-5 |
|---|---|
Molekularformel |
C27H26N2O4S2 |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
4-[2-[4-(N-acetylanilino)buta-1,3-dienyl]benzo[f][1,3]benzothiazol-3-ium-3-yl]butane-2-sulfonate |
InChI |
InChI=1S/C27H26N2O4S2/c1-20(35(31,32)33)15-17-29-25-18-22-10-6-7-11-23(22)19-26(25)34-27(29)14-8-9-16-28(21(2)30)24-12-4-3-5-13-24/h3-14,16,18-20H,15,17H2,1-2H3 |
InChI-Schlüssel |
YHHPTGQMZQAZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C=CC=CN(C4=CC=CC=C4)C(=O)C)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
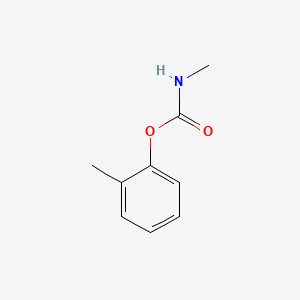
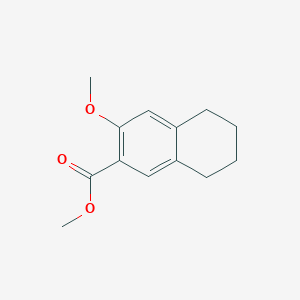
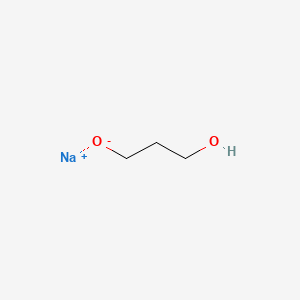
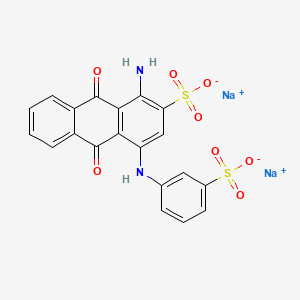
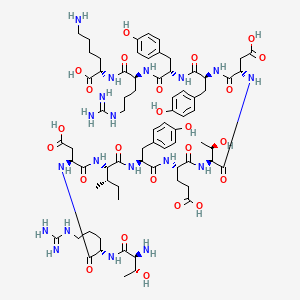
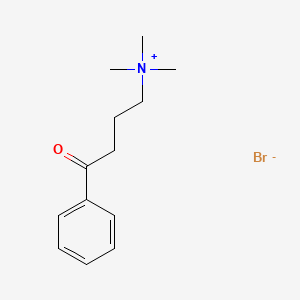
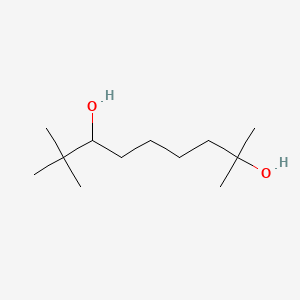

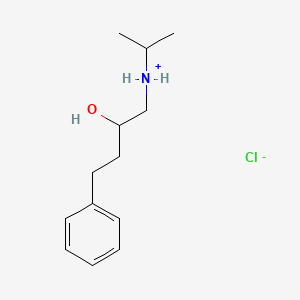
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
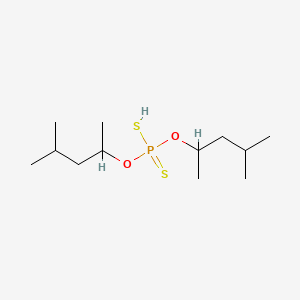
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
